(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzodioxole moiety, and a chlorinated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is compared with other pyrimidine derivatives and benzodioxole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H15ClN2O5 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15ClN2O5/c1-10-3-4-13(5-11(10)2)23-19(25)14(18(24)22-20(23)26)6-12-7-16-17(8-15(12)21)28-9-27-16/h3-8H,9H2,1-2H3,(H,22,24,26)/b14-6+ |
InChI Key |
ZFYPTFMLOPEREI-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O)C |
Origin of Product |
United States |
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